1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid structure and chemical properties
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid structure and chemical properties
This guide details the chemical structure, physicochemical properties, and synthetic methodologies for 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid (CAS: 915920-08-0). This compound serves as a critical lactam building block in the synthesis of pharmaceutical intermediates, particularly for developing peptidomimetics and receptor antagonists involving the nipecotic acid scaffold.
[1][2][3][4][5][6]
Executive Summary
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a functionalized piperidone derivative characterized by a six-membered lactam ring with a carboxylic acid moiety at the C3 position and a methoxyethyl side chain on the nitrogen.[][][][][][6][7][8][9] It belongs to the class of N-substituted nipecotic acid derivatives, widely utilized in medicinal chemistry as scaffolds for GABA uptake inhibitors , somatostatin mimetics , and serine protease inhibitors .
The compound’s amphiphilic nature—combining a polar carboxylic acid, a hydrogen-bond accepting lactam, and a lipophilic ether chain—makes it a versatile intermediate for modulating solubility and bioavailability in drug design.
Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid |
| CAS Number | 915920-08-0 |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| SMILES | COCCN1C(=O)CCC(C1)C(=O)O |
| Stereochemistry | Contains one chiral center at C3. Often supplied as a racemate; enantiomers ((R) and (S)) can be resolved via chiral HPLC or enzymatic resolution. |
Structural Features[5][11]
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Lactam Core (Piperidone): The 6-oxopiperidine ring provides conformational rigidity, restricting the flexibility of the attached carboxylic acid and enhancing binding selectivity against protein targets.
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Carboxylic Acid (C3): Acts as a handle for amide coupling (e.g., with amines to form peptidomimetics) or esterification. It is the primary site for chemical diversification.
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N-Methoxyethyl Group: Improves water solubility compared to N-alkyl analogs and acts as a weak hydrogen bond acceptor, potentially interacting with solvent-exposed regions of a binding pocket.
Physicochemical Profile
The following data points are critical for assay development and formulation.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | White to off-white solid | Standard isolation form. |
| Melting Point | 110–115 °C | Indicates moderate crystal lattice stability. |
| pKa (Acid) | 4.2 ± 0.2 | Typical for aliphatic carboxylic acids; exists as an anion at physiological pH (7.4). |
| LogP | -0.26 | Hydrophilic; good aqueous solubility. |
| Solubility | DMSO (>50 mg/mL), Methanol, Water | Soluble in polar protic and aprotic solvents. |
| Stability | Stable at RT; Hygroscopic | Store under desiccated conditions. |
Synthetic Methodologies
Two primary routes are established for the synthesis of this compound. Route A (N-Alkylation) is preferred for small-scale modification of commercially available lactams, while Route B (Cyclization) is scalable for industrial production starting from acyclic precursors.
Route A: N-Alkylation of 6-Oxopiperidine-3-Carboxylate
This protocol utilizes the acidity of the lactam NH (pKa ~17) to introduce the side chain.
Reaction Scheme
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Esterification: Protection of the carboxylic acid.
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Alkylation: Deprotonation with NaH and reaction with 1-bromo-2-methoxyethane.
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Hydrolysis: Saponification to yield the free acid.
Figure 1: Step-wise synthesis via N-alkylation of the lactam core.
Detailed Protocol (Step 2 & 3 Focus)
Reagents: Methyl 6-oxopiperidine-3-carboxylate (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 1-Bromo-2-methoxyethane (1.2 eq), DMF (anhydrous), LiOH (2.0 eq).
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Alkylation:
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Suspend NaH in anhydrous DMF at 0°C under N₂.
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Add Methyl 6-oxopiperidine-3-carboxylate dropwise. Stir for 30 min to ensure deprotonation (evolution of H₂ ceases).
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Add 1-Bromo-2-methoxyethane slowly. Warm to room temperature and stir for 4–6 hours.
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Quench: Carefully add water. Extract with EtOAc. Wash organic layer with brine to remove DMF. Dry (Na₂SO₄) and concentrate.
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Hydrolysis:
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Dissolve the crude ester in THF:Water (3:1).
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Add LiOH·H₂O. Stir at room temperature for 2 hours (monitor by TLC/LC-MS).
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Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc (or DCM/iPrOH 3:1 if highly polar).
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Purification: Recrystallize from EtOAc/Hexanes or purify via reverse-phase flash chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).
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Route B: De Novo Cyclization (Scalable)
For larger scales, constructing the ring via Michael addition followed by lactamization avoids the use of expensive lactam starting materials.
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Precursors: 2-Methoxyethylamine + Dimethyl 2-methyleneglutarate.
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Mechanism: Aza-Michael addition of the amine to the exocyclic double bond, followed by intramolecular cyclization with the distal ester.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for research use, the following analytical criteria must be met.
NMR Specification
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.3 (br s, 1H, COOH)
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δ 3.45–3.55 (m, 4H, N-CH₂-CH₂-O)
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δ 3.30 (s, 3H, O-CH₃)
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δ 3.20–3.40 (m, 2H, Ring N-CH₂, often overlaps)
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δ 2.80 (m, 1H, CH-COOH)
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δ 2.20–2.40 (m, 2H, CO-CH₂)
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δ 1.80–2.00 (m, 2H, Ring CH₂)
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HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% TFA.
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 95% B over 10 min.
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Detection: UV at 210 nm (Lactam absorption).
Mass Spectrometry
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Technique: ESI-MS (Positive Mode).
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Expected Ion: [M+H]⁺ = 202.2 m/z; [M+Na]⁺ = 224.2 m/z.
Handling & Safety (MSDS Highlights)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritant | H319: Causes serious eye irritation. | Use safety goggles. |
| Respiratory | H335: May cause respiratory irritation. | Handle in a fume hood. |
| Storage | Hygroscopic solid. | Store at 2–8°C, desiccated. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]
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White Rose Research Online (2022). Kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (Context on aza-Michael cyclization strategies). Retrieved from [Link]
